4-苯并噻唑乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Benzothiazoleacetic acid is not directly mentioned in the provided papers. However, the papers discuss various derivatives of 2-(4-aminophenyl)benzothiazoles, which are closely related compounds. These derivatives have been synthesized and evaluated for their antitumor activities, particularly against breast cancer cell lines both in vitro and in vivo .

Synthesis Analysis

The synthesis of 2-(4-aminophenyl)benzothiazoles and their derivatives involves high-yielding routes, including the Jacobsen cyclization of precursor thiobenzanilides . Modifications to this process have allowed the synthesis of fluorinated derivatives with potent cytotoxic activities . Additionally, prodrugs of these compounds have been synthesized to improve water solubility and bioavailability for parenteral administration . The synthesis of related benzothiazole structures has also been achieved through reactions involving 2-aminobenzothiazoles with alkynoic acid and oxidative decarboxylative arylation with phenylacetic acids .

Molecular Structure Analysis

The molecular structure of 2-(4-aminophenyl)benzothiazoles is characterized by the presence of a benzothiazole moiety and an amino group on the phenyl ring. The structure-activity relationship studies have shown that the activity of these compounds follows the heterocyclic sequence benzothiazole > benzoxazole >> benzimidazole . The introduction of various substituents on the phenyl ring, such as methyl, bromo, iodo, and chloro groups, has been found to enhance potency and extend activity to other cell lines .

Chemical Reactions Analysis

The chemical reactivity of 2-(4-aminophenyl)benzothiazoles includes their ability to undergo metabolic transformations, such as N-acetylation and oxidation . These metabolic processes are crucial for their selective antitumor activity, as they may lead to the formation of active metabolites . The prodrugs of these compounds are designed to degrade to the free base in vivo, ensuring the release of the active drug .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(4-aminophenyl)benzothiazoles are influenced by their lipophilicity, which presents challenges for drug formulation. To address this, water-soluble prodrugs have been synthesized . These prodrugs exhibit good water solubility and stability at ambient temperature, and they can revert to their parent amine in vivo . The introduction of fluorine atoms has been used to prevent metabolic inactivation and maintain the antitumor properties of these molecules .

Relevant Case Studies

Several case studies have been conducted to evaluate the antitumor activities of these benzothiazole derivatives. For instance, compound 9a showed potent growth inhibition against estrogen receptor-positive and negative mammary carcinoma models in nude mice . Another study focused on compound 10h, which is undergoing pharmaceutical and preclinical development due to its potent broad-spectrum activity in the NCI cell panel . Additionally, compounds 10 and 16 were identified as having considerable anticancer activity against certain cancer cell lines .

科学研究应用

-

- Benzothiazoles play an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity .

- The synthesis of benzothiazole compounds related to green chemistry involves the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .

-

- Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry .

- Its derivatives and metal complexes possess a gamut of pharmacological properties and high degree of structural diversity that has proven it vital for the investigation for novel therapeutics .

- The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .

安全和危害

未来方向

属性

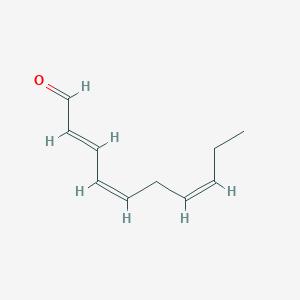

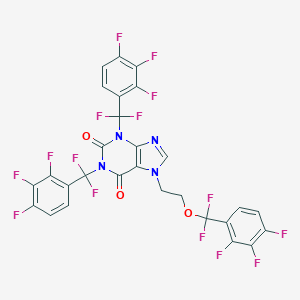

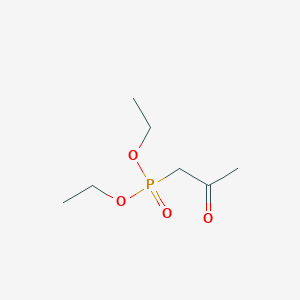

IUPAC Name |

2-(1,3-benzothiazol-4-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c11-8(12)4-6-2-1-3-7-9(6)10-5-13-7/h1-3,5H,4H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAQGYEOIXUKLKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC=N2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40632703 |

Source

|

| Record name | (1,3-Benzothiazol-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40632703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzothiazoleacetic acid | |

CAS RN |

208117-17-3 |

Source

|

| Record name | (1,3-Benzothiazol-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40632703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[5.5]undecane-2,4-dione](/img/structure/B148947.png)

![Imidazo[1,2-a]quinoxalin-4(5h)-one](/img/structure/B148950.png)

![N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorospiro[3H-1-benzofuran-2,1'-cyclohexane]-7-carboxamide](/img/structure/B148960.png)